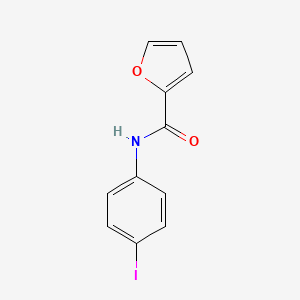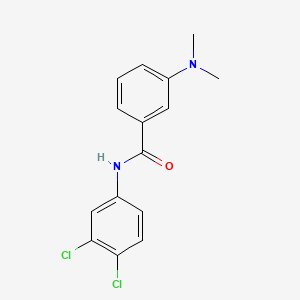![molecular formula C13H14FN5O2 B5546186 4-{[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetyl}morpholine](/img/structure/B5546186.png)
4-{[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetyl}morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds structurally related to 4-{[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetyl}morpholine involves multiple steps, including reactions such as refluxing, cyclization, and amination. For example, a process involving the refluxing of 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride has been described, showcasing the intricate steps needed to synthesize these complex molecules (Mamatha S.V et al., 2019).
Molecular Structure Analysis
X-ray diffraction studies play a crucial role in confirming the molecular structure of synthesized compounds. These studies provide detailed insights into the crystal system, lattice parameters, and molecular geometry, essential for understanding the compound's structural characteristics. For instance, compounds in this category have been found to belong to the monoclinic system with specific lattice parameters, highlighting the precision required in molecular structure analysis (Mamatha S.V et al., 2019).
Chemical Reactions and Properties
The chemical reactions and properties of 4-{[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetyl}morpholine derivatives are of significant interest due to their potential biological activities. Studies have shown these compounds exhibit remarkable anti-TB activity and superior anti-microbial activity, indicating their potential in medicinal chemistry (Mamatha S.V et al., 2019).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and stability, are crucial for their application in various fields. These properties are determined through a series of analytical techniques, including NMR, IR, and Mass spectral studies, providing a comprehensive understanding of the compound's behavior under different conditions.
Chemical Properties Analysis
The chemical properties, including reactivity with other substances, pH-dependent behavior, and interaction with biological molecules, are fundamental to the application of these compounds in chemical research and potential therapeutic uses. Studies involving UV-Vis spectrum, steady-state fluorescence, and time-resolved spectroscopic measurements have revealed insights into the pH-dependent absorption spectrum and interaction with beta-cyclodextrin, showcasing the compound's versatility and potential as a molecular probe (Ling-tian Tang et al., 2004).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The compound has been synthesized and characterized using various techniques, including NMR, IR, and mass spectral studies, as well as single-crystal X-ray diffraction. These methods confirm the structure and provide insights into the lattice parameters and crystal system of the compound (Mamatha S.V et al., 2019).
Biological Activity
- Biological activity such as antibacterial, antioxidant, anti-tuberculosis, and anti-diabetic properties have been studied. The compound exhibited notable anti-TB activity and superior anti-microbial activity, with lower MIC values compared to standards (Mamatha S.V et al., 2019).
Antimicrobial and Antifungal Activities
- Various derivatives of the compound have been synthesized and shown to possess potent antimicrobial and antifungal activities. The sulfonamide derivatives, in particular, demonstrated strong antifungal properties, with MIC values indicating promising activity against bacteria and fungi (D. B. Janakiramudu et al., 2017).
Photophysical Properties
- The photophysical properties of related compounds, including absorption and emission profiles, have been investigated. These studies assist in understanding the behavior of the compound under different conditions, which is crucial for potential applications in photochemistry and photophysics (Melissa V. Werrett et al., 2011).
Molecular Docking Studies
- Molecular docking studies have been conducted to predict the affinity and orientation of synthesized compounds at the active enzyme sites. These studies are critical for understanding how these compounds interact with biological targets, which is essential for drug development (D. B. Janakiramudu et al., 2017).
Structural Modifications for Enhanced Activity
- Structural modifications to the compound have been made to discover more potent derivatives. These modifications can lead to improved biological activity and are crucial for the development of effective therapeutic agents (J. Hale et al., 1998).
Pharmacokinetics and Metabolism
- Research on the metabolism and biotransformation of related compounds has been conducted, which is vital for understanding the pharmacokinetics and safety profile of potential drugs (Zitai Sang et al., 2016).
Spectroscopic Analysis
- Spectroscopic research on similar compounds provides insights into their interaction with other molecules, which is crucial for understanding their behavior in various environments (Ling-tian Tang et al., 2004).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-[5-(2-fluorophenyl)tetrazol-2-yl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN5O2/c14-11-4-2-1-3-10(11)13-15-17-19(16-13)9-12(20)18-5-7-21-8-6-18/h1-4H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUSGYQFUARPDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2N=C(N=N2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]-1-(morpholin-4-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5546116.png)
![2-[(1-acetylpiperidin-4-yl)oxy]-5-methoxy-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzamide](/img/structure/B5546121.png)
![(3R*,4S*)-3,4-dimethyl-1-{[4-(methylthio)phenyl]acetyl}piperidin-4-ol](/img/structure/B5546123.png)
![N-(2-methoxy-1-pyridin-2-ylethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5546130.png)
![ethyl 4-[(phenylacetyl)amino]benzoate](/img/structure/B5546132.png)


![2-[4-(diethylamino)-2-methoxybenzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5546167.png)
![(4aR*,7aS*)-4-[(4-hydroxyphenyl)acetyl]-N,N-dimethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5546172.png)

![methyl 4-{[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]oxy}benzoate](/img/structure/B5546184.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B5546208.png)
![3-{1-[5-(2-chlorophenyl)-2-furoyl]-2-pyrrolidinyl}-4-methyl-1,2,5-oxadiazole](/img/structure/B5546220.png)